
3,3',5,5'-Tetrachlorobenzidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,5,5’-Tetrachlorobenzidine: is an organic compound with the chemical formula C12H8Cl4N2. It is a derivative of benzidine, where four hydrogen atoms are replaced by chlorine atoms. This compound is primarily used as an intermediate in the production of dyes and pigments. It is known for its stability and resistance to various chemical reactions, making it a valuable component in industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,3’,5,5’-Tetrachlorobenzidine is synthesized through the reduction of 2,5-dichloronitrobenzene using zinc dust and sodium hydroxide solution. The subsequent rearrangement is carried out using sulfuric acid or hydrochloric acid .
Industrial Production Methods: The industrial production of 3,3’,5,5’-Tetrachlorobenzidine involves the same reduction and rearrangement processes. The dihydrochloride form of the compound melts at 230°C and is marketed as the free base for use in producing yellow pigments .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’,5,5’-Tetrachlorobenzidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Zinc dust and sodium hydroxide are typically used for reduction reactions.
Substitution: Various nucleophiles can be used to substitute chlorine atoms under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of 3,3’,5,5’-Tetrachlorobenzidine.
Reduction: Simpler benzidine derivatives.
Substitution: Compounds with substituted functional groups in place of chlorine atoms.
Applications De Recherche Scientifique
Chemistry: 3,3’,5,5’-Tetrachlorobenzidine is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound is used in biochemical assays and staining procedures due to its ability to form colored complexes with certain reagents .
Industry: 3,3’,5,5’-Tetrachlorobenzidine is widely used in the production of pigments and dyes, particularly in the textile and printing industries .
Mécanisme D'action
The mechanism of action of 3,3’,5,5’-Tetrachlorobenzidine involves its ability to undergo oxidation and reduction reactions. In biochemical assays, it acts as a hydrogen donor for the reduction of hydrogen peroxide to water by peroxidase enzymes such as horseradish peroxidase. This reaction results in the formation of colored complexes, which can be measured spectrophotometrically .
Comparaison Avec Des Composés Similaires
3,3’-Dichlorobenzidine: A derivative with two chlorine atoms.
2,2’,5,5’-Tetrachlorobenzidine: Another tetrachlorinated derivative with a different substitution pattern.
Uniqueness: 3,3’,5,5’-Tetrachlorobenzidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and resistance to various chemical reactions make it particularly valuable in industrial applications .
Propriétés
Numéro CAS |
41687-08-5 |
|---|---|
Formule moléculaire |
C12H8Cl4N2 |
Poids moléculaire |
322.0 g/mol |
Nom IUPAC |
4-(4-amino-3,5-dichlorophenyl)-2,6-dichloroaniline |
InChI |
InChI=1S/C12H8Cl4N2/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2 |
Clé InChI |
QCBOCNIRTOWNIW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)N)Cl)C2=CC(=C(C(=C2)Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-1-[1-(2-hydroxyethyl)-5-nitroimidazol-2-yl]methanimine oxide](/img/structure/B14655931.png)
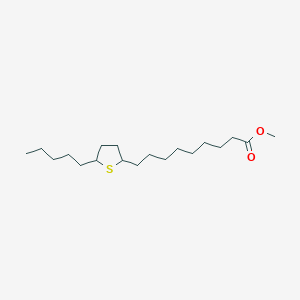
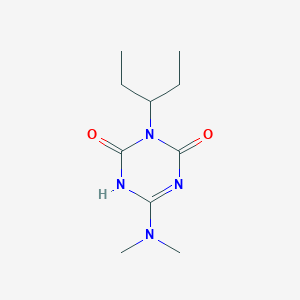
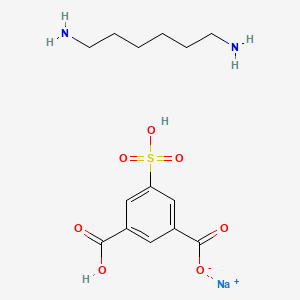


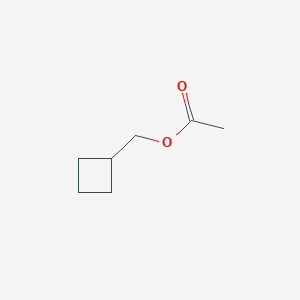
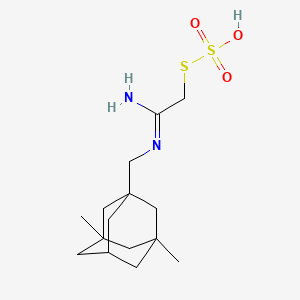
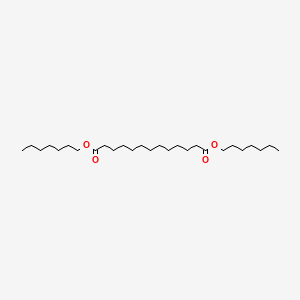

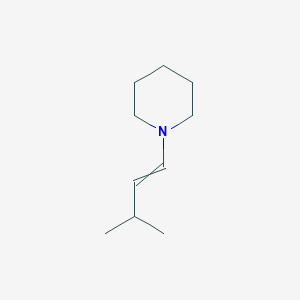


![(1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14655985.png)
